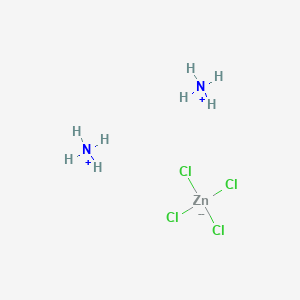
Barium selenite
Übersicht
Beschreibung
Barium selenite is a compound with the molecular formula BaSeO3 and a molecular weight of 264.30 g/mol . It is a white solid that is insoluble in water . It is primarily used in the glass industry for coloring and decoloring glass .
Molecular Structure Analysis
The molecular structure of barium selenite consists of barium (Ba), selenium (Se), and oxygen (O) atoms . The InChI representation of the molecule is InChI=1S/Ba.H2O3Se/c;1-4(2)3/h; (H2,1,2,3)/q+2;/p-2 .
Chemical Reactions Analysis
Barium selenite has weak oxidizing or reducing powers . Redox reactions can still occur, but the majority of compounds in this class are slightly soluble or insoluble in water .
Physical And Chemical Properties Analysis
Barium selenite is a white crystalline powder . It has a low solubility in water . The computed properties of barium selenite include a molecular weight of 264.30 g/mol, hydrogen bond donor count of 0, hydrogen bond acceptor count of 3, and a rotatable bond count of 0 .
Wissenschaftliche Forschungsanwendungen
Chemical Research
Barium Selenite is a chemical compound with the linear formula BaSeO3 . It is used in various chemical research due to its unique properties. The compound has a molecular weight of 268.32 and is often used in the synthesis of other chemical compounds .
Environmental Sustainability
Barium Selenite plays a significant role in environmental sustainability. One study showed that identifying the fate of contaminants (such as barium) during gas field produced water reinjection could be a feasible method to evaluate the environmental risks of the reinjection project and thus improve its sustainability .
Water Treatment
Barium Selenite can be used in water treatment processes. It has been shown to have a large sorption capacity, fast kinetics, enormous trace barium removal, and reversible adsorption properties . This makes it an effective material for removing barium from water.
Energy Industry
In the energy industry, Barium Selenite is used in the process of gas field produced water reinjection. The sorption behaviors of Barium during this process have been studied extensively .
Agriculture
Research has suggested that Barium Selenite can be used to develop bioplastics that can absorb phosphate from water and be used as fertilizer . This application is particularly beneficial in agriculture, where phosphate is a crucial nutrient for plant growth.
Geological Studies
Barium Selenite is used in geological studies, particularly in the study of sandstone reservoirs. The sorption process of barium onto the sandstone could be well fitted by a pseudo-second-order kinetics model .
Safety and Hazards
Wirkmechanismus
Target of Action
Barium selenite primarily targets the cell membrane . Selenium, an essential micronutrient, is a key component of the enzymatic activity of glutathione peroxidases , which contain selenocysteine . These enzymes play a crucial role in protecting the cell membrane against oxidative damage .
Mode of Action
The principal mechanism of action for the physiological and pharmacological effects of selenium is its antioxidative effect at the cell membrane against hydrogen peroxide and lipoperoxides . The effects are related to the enzymatic activity of glutathione peroxidases, which contain selenocysteine . Selenium’s protective antioxidative action is partially linked to that of vitamin E .
Biochemical Pathways
Selenium is involved in multiple metabolic pathways . The principal mechanism of action for physiological and pharmacological effects of selenium is its antioxidative effect at the cell membrane against hydrogen peroxide and lipoperoxides . The effects are related to the enzymatic activity of glutathione peroxidases, which contain selenocysteine . Selenium’s protective antioxidative action is partially linked to that of vitamin E .
Pharmacokinetics
Most water-soluble selenium compounds (selenites, selenates, organocompounds) are readily absorbed (80 to 90%) in the gastrointestinal tract of mice, rats, and dogs . A high degree of absorption after oral intake of sodium selenite (40 to 85%), selenate (95%) and selenomethionine (75 to 97%) has also been shown in human studies . In laboratory animals, there is a rapid distribution of selenium compounds to most organs .
Result of Action
The molecular and cellular effects of barium selenite’s action primarily involve its antioxidative effects. It helps protect the cell membrane against oxidative damage, thereby playing a crucial role in maintaining cellular health . Excessive selenium can be toxic and cause cellular damage .
Action Environment
Environmental factors such as soil moisture, organic matter, pH levels, soil texture, and microorganisms can influence the action, efficacy, and stability of barium selenite . These factors can affect the uptake and accumulation of selenium in plants, which in turn can influence the bioavailability of selenium for animals and humans .
Eigenschaften
IUPAC Name |
barium(2+);selenite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKDPABSEYUERS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaSeO3, BaO3Se | |
| Record name | BARIUM SELENITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2564 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | barium selenite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929734 | |
| Record name | Barium selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13718-59-7 | |
| Record name | BARIUM SELENITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2564 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Selenious acid, barium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenious acid, barium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium selenite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)
